Cas no 101477-55-8 (1-bis(4-fluorophenyl)methyl-4-(2,3,4-trimethoxyphenyl)methylpiperazine)
1-bis(4-fluorophenyl)methyl-4-(2,3,4-trimethoxyphenyl)methylpiperazine Chemical and Physical Properties
Names and Identifiers
-
- Lomerizine
- Lomerizine hydrochloride
- 1-[bis(4-fluorophenyl)methyl]-4-[2,3,4-trimethoxyphenylmethyl]
- 1-[bis(4-fluorophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine
- 1-(Bis(p-fluorophenyl)-methyl)-4-(2,3,4-trimethoxybenzyl)piperazine
- 1-[bis(4-fluorphenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazin
- Lomerizine [INN]
- Terranas
- UNII-DEE37CY4VO
- 1-bis(4-fluorophenyl)methyl-4-(2,3,4-trimethoxyphenyl)methylpiperazine
- DEE37CY4VO
- HMS2090A21
- DL-244
- AT37184
- CHEBI:94682
- NCGC00164543-04
- HMS3264O04
- FT-0631014
- Lomerazine
- Q6669453
- DB14065
- EN300-18414867
- CHEMBL29188
- 101477-55-8
- AKOS015895327
- AB00003587-11
- AB00003587_12
- SCHEMBL79390
- 1-(2,3,4-trimethoxybenzyl)-4-(bis(4-fluorophenyl)methyl)piperazine
- 1-[Bis-(4-fluoro-phenyl)-methyl]-4-(2,3,4-trimethoxy-benzyl)-piperazine(Lomerizine)
- LOMERIZINE [WHO-DD]
- JQSAYKKFZOSZGJ-UHFFFAOYSA-N
- SR-01000763880
- AB00003587_13
- SR-01000763880-3
- DTXSID6048387
- AB00003587-09
- A800395
- CCG-213815
- AB00003587-01
- Piperazine, 1-[bis(4-fluorophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]-
- iomerizine
- Oprea1_445487
- 1-(bis(4-fluorophenyl)methyl)-4-(2,3,4-trimethoxybenzyl)piperazine
- 1-(Bis(p-fluorophenyl)methyl)-4-(2,3,4-trimethoxybenzyl)piperazine
- NCGC00164543-01
- J-000408
- Z164035568
- BDBM50095765
- NS00071599
- 1-(2,3,4-trimethoxybenzyl)-4-[bis(4-fluorophenyl)methyl]piperazine
- LOMERIZINE [MI]
-
- Inchi: 1S/C27H30F2N2O3/c1-32-24-13-8-21(26(33-2)27(24)34-3)18-30-14-16-31(17-15-30)25(19-4-9-22(28)10-5-19)20-6-11-23(29)12-7-20/h4-13,25H,14-18H2,1-3H3
- InChI Key: JQSAYKKFZOSZGJ-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)C(C1C=CC(=CC=1)F)N1CCN(CC2C=CC(=C(C=2OC)OC)OC)CC1
Computed Properties
- Exact Mass: 468.22200
- Monoisotopic Mass: 468.22244915g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 34
- Rotatable Bond Count: 8
- Complexity: 568
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.9
- Topological Polar Surface Area: 34.2Ų
Experimental Properties
- Color/Form: Solid powder
- PSA: 34.17000
- LogP: 4.77360
1-bis(4-fluorophenyl)methyl-4-(2,3,4-trimethoxyphenyl)methylpiperazine Security Information
- Signal Word:Warning
- Storage Condition:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).
1-bis(4-fluorophenyl)methyl-4-(2,3,4-trimethoxyphenyl)methylpiperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AA05734-50mg |
Piperazine, 1-[bis(4-fluorophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]- |
101477-55-8 | 95% | 50mg |
$71.00 | 2024-04-20 | |
| A2B Chem LLC | AA05734-100mg |
Piperazine, 1-[bis(4-fluorophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]- |
101477-55-8 | 95% | 100mg |
$87.00 | 2024-04-20 | |
| A2B Chem LLC | AA05734-250mg |
Piperazine, 1-[bis(4-fluorophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]- |
101477-55-8 | 95% | 250mg |
$109.00 | 2024-04-20 | |
| A2B Chem LLC | AA05734-500mg |
Piperazine, 1-[bis(4-fluorophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]- |
101477-55-8 | 95% | 500mg |
$152.00 | 2024-04-20 | |
| A2B Chem LLC | AA05734-1g |
Piperazine, 1-[bis(4-fluorophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]- |
101477-55-8 | 95% | 1g |
$186.00 | 2024-04-20 | |
| A2B Chem LLC | AA05734-2.5g |
Piperazine, 1-[bis(4-fluorophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]- |
101477-55-8 | 95% | 2.5g |
$351.00 | 2024-04-20 | |
| A2B Chem LLC | AA05734-5g |
Piperazine, 1-[bis(4-fluorophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]- |
101477-55-8 | 95% | 5g |
$661.00 | 2024-04-20 | |
| A2B Chem LLC | AA05734-10g |
Piperazine, 1-[bis(4-fluorophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]- |
101477-55-8 | 95% | 10g |
$1254.00 | 2024-04-20 | |
| 1PlusChem | 1P00051I-50mg |
Piperazine, 1-[bis(4-fluorophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]- |
101477-55-8 | 95% | 50mg |
$101.00 | 2023-12-27 | |
| 1PlusChem | 1P00051I-100mg |
Piperazine, 1-[bis(4-fluorophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]- |
101477-55-8 | 95% | 100mg |
$119.00 | 2023-12-27 |
1-bis(4-fluorophenyl)methyl-4-(2,3,4-trimethoxyphenyl)methylpiperazine Suppliers
1-bis(4-fluorophenyl)methyl-4-(2,3,4-trimethoxyphenyl)methylpiperazine Related Literature
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Cameron W. Evans,Helena M. Viola,Diwei Ho,Livia C. Hool,Sarah A. Dunlop,Melinda Fitzgerald,K. Swaminathan Iyer RSC Adv. 2012 2 8587
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Cameron W. Evans,Melissa J. Latter,Diwei Ho,Saquib Ahmed M. A. Peerzade,Tristan D. Clemons,Melinda Fitzgerald,Sarah A. Dunlop,K. Swaminathan Iyer New J. Chem. 2012 36 1457
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Priya S. R. Naidu,Eleanor Denham,Carole A. Bartlett,Terry McGonigle,Nicolas L. Taylor,Marck Norret,Nicole. M. Smith,Sarah A. Dunlop,K. Swaminathan Iyer,Melinda Fitzgerald RSC Adv. 2020 10 2856
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Yu-Qing Liang,Yi-Xin Xu,Zhong-Jian Cai,Shun-Jun Ji Chem. Commun. 2022 58 10206
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Yu-Qing Liang,Yi-Xin Xu,Zhong-Jian Cai,Shun-Jun Ji Chem. Commun. 2022 58 10206
Additional information on 1-bis(4-fluorophenyl)methyl-4-(2,3,4-trimethoxyphenyl)methylpiperazine
1-Bis(4-Fluorophenyl)Methyl-4-(2,3,4-Trimethoxyphenyl)Methylpiperazine: An Overview of Its Structure, Properties, and Applications
1-Bis(4-fluorophenyl)methyl-4-(2,3,4-trimethoxyphenyl)methylpiperazine (CAS No. 101477-55-8) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a piperazine ring substituted with two bis(4-fluorophenyl)methyl groups and a trimethoxyphenyl group. These structural elements contribute to its potential biological activities and therapeutic applications.
The bis(4-fluorophenyl)methyl groups are particularly noteworthy due to their ability to enhance the lipophilicity and bioavailability of the compound. Fluorine atoms are known for their electron-withdrawing properties, which can influence the compound's pharmacokinetic and pharmacodynamic profiles. The presence of these groups can also improve the compound's stability and reduce its susceptibility to metabolic degradation.
The trimethoxyphenyl group, on the other hand, adds complexity to the molecule by introducing multiple methoxy substituents. Methoxy groups are known to increase the hydrophobicity of a molecule and can modulate its interactions with biological targets. This group is often associated with enhanced binding affinity and selectivity, making it a valuable component in the design of potent and selective drugs.
Recent studies have explored the potential applications of 1-bis(4-fluorophenyl)methyl-4-(2,3,4-trimethoxyphenyl)methylpiperazine in various therapeutic areas. One notable area of research is its use as an antidepressant. The compound's ability to modulate serotonin and norepinephrine reuptake has been investigated in preclinical studies, showing promising results in animal models of depression. The unique combination of bis(4-fluorophenyl)methyl and trimethoxyphenyl groups may contribute to its antidepressant effects by enhancing neurotransmitter regulation and improving synaptic function.
In addition to its potential as an antidepressant, 1-bis(4-fluorophenyl)methyl-4-(2,3,4-trimethoxyphenyl)methylpiperazine has also been studied for its anti-inflammatory properties. In vitro experiments have demonstrated that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This anti-inflammatory activity is attributed to its ability to modulate signaling pathways involved in inflammation, such as NF-κB and MAPK.
The structural diversity of 1-bis(4-fluorophenyl)methyl-4-(2,3,4-trimethoxyphenyl)methylpiperazine also makes it a valuable lead compound for drug discovery efforts. Researchers have used this molecule as a scaffold for the development of novel derivatives with enhanced pharmacological properties. For example, modifications to the piperazine ring or the substitution patterns on the phenyl rings have led to compounds with improved potency and selectivity for specific targets.
Clinical trials are currently underway to evaluate the safety and efficacy of 1-bis(4-fluorophenyl)methyl-4-(2,3,4-trimethoxyphenyl)methylpiperazine in human subjects. Preliminary results from phase I trials have shown that the compound is well-tolerated at therapeutic doses and exhibits a favorable safety profile. These findings provide a strong foundation for further clinical development.
In conclusion, 1-bis(4-fluorophenyl)methyl-4-(2,3,4-trimethoxyphenyl)methylpiperazine (CAS No. 101477-55-8) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further investigation and development as a therapeutic agent.
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